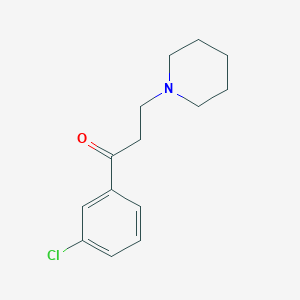
1-(3-Chlorophenyl)-3-(piperidin-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chlorophenyl)-3-(piperidin-1-yl)propan-1-one is an organic compound that belongs to the class of phenylpiperidines. These compounds are known for their diverse applications in medicinal chemistry and pharmacology. The presence of a chlorophenyl group and a piperidine ring in its structure suggests potential biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-3-(piperidin-1-yl)propan-1-one typically involves the reaction of 3-chlorobenzaldehyde with piperidine and a suitable ketone precursor. Common synthetic routes may include:
Aldol Condensation: Reacting 3-chlorobenzaldehyde with acetone in the presence of a base to form the intermediate, followed by reaction with piperidine.
Reductive Amination: Using 3-chlorobenzaldehyde and piperidine in the presence of a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Chlorophenyl)-3-(piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate.
Reduction: Reduction to alcohols or amines using reducing agents like lithium aluminum hydride.
Substitution: Halogenation, nitration, or sulfonation reactions on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitric acid, sulfuric acid.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 1-(3-Chlorophenyl)-3-(piperidin-1-yl)propan-1-one may involve interaction with specific molecular targets such as receptors or enzymes. The presence of the piperidine ring suggests potential binding to neurotransmitter receptors, while the chlorophenyl group may influence its pharmacokinetic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Chlorophenyl)-3-(piperidin-1-yl)propan-2-one: Similar structure with a different position of the ketone group.
1-(3-Chlorophenyl)-3-(morpholin-1-yl)propan-1-one: Contains a morpholine ring instead of a piperidine ring.
1-(3-Chlorophenyl)-3-(pyrrolidin-1-yl)propan-1-one: Contains a pyrrolidine ring instead of a piperidine ring.
Uniqueness
1-(3-Chlorophenyl)-3-(piperidin-1-yl)propan-1-one is unique due to its specific combination of a chlorophenyl group and a piperidine ring, which may confer distinct biological and chemical properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
82935-06-6 |
|---|---|
Molekularformel |
C14H18ClNO |
Molekulargewicht |
251.75 g/mol |
IUPAC-Name |
1-(3-chlorophenyl)-3-piperidin-1-ylpropan-1-one |
InChI |
InChI=1S/C14H18ClNO/c15-13-6-4-5-12(11-13)14(17)7-10-16-8-2-1-3-9-16/h4-6,11H,1-3,7-10H2 |
InChI-Schlüssel |
KALXKAGOMISNSJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CCC(=O)C2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















